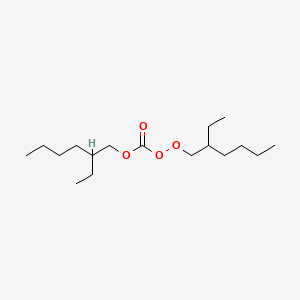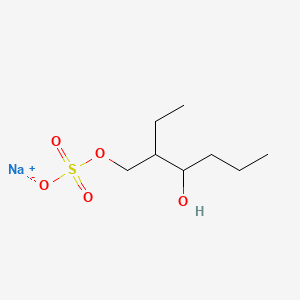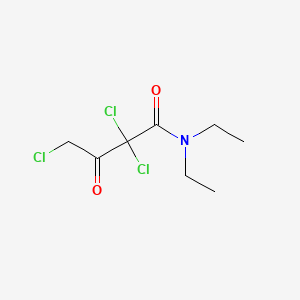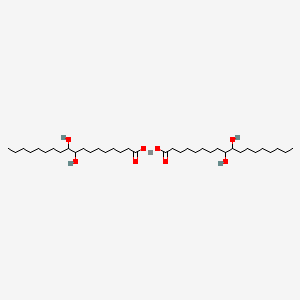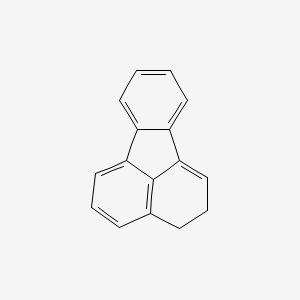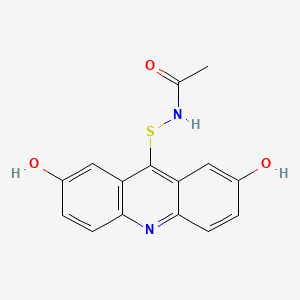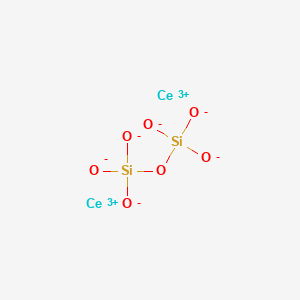
cerium(3+);trioxido(trioxidosilyloxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cerium(3+);trioxido(trioxidosilyloxy)silane, also known by its molecular formula Ce₂O₇Si₂, is a compound that combines cerium, a rare earth element, with silicon and oxygen.
Vorbereitungsmethoden
The synthesis of cerium(3+);trioxido(trioxidosilyloxy)silane typically involves the reaction of cerium salts with silicate compounds under controlled conditions. The exact synthetic routes and reaction conditions can vary, but they generally require precise temperature control and the use of specific solvents to ensure the desired product is obtained . Industrial production methods may involve large-scale reactions in specialized reactors to produce the compound in significant quantities.
Analyse Chemischer Reaktionen
Cerium(3+);trioxido(trioxidosilyloxy)silane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Cerium(3+);trioxido(trioxidosilyloxy)silane has several scientific research applications In chemistry, it is used as a catalyst in various reactions due to its ability to facilitate electron transfer processesIn industry, it is used in the production of advanced materials and coatings .
Wirkmechanismus
The mechanism by which cerium(3+);trioxido(trioxidosilyloxy)silane exerts its effects involves its ability to participate in redox reactions. The cerium ion can switch between different oxidation states, allowing it to act as an electron donor or acceptor. This property is crucial for its catalytic activity and its role in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
Cerium(3+);trioxido(trioxidosilyloxy)silane can be compared to other cerium-based compounds, such as cerium dioxide (CeO₂) and cerium sesquioxide (Ce₂O₃). While cerium dioxide is more stable and widely used, this compound offers unique properties due to its silicon-oxygen framework. This makes it particularly useful in applications requiring specific chemical reactivity and stability .
Eigenschaften
CAS-Nummer |
13536-88-4 |
|---|---|
Molekularformel |
Ce2O7Si2 |
Molekulargewicht |
448.40 g/mol |
IUPAC-Name |
cerium(3+);trioxido(trioxidosilyloxy)silane |
InChI |
InChI=1S/2Ce.O7Si2/c;;1-8(2,3)7-9(4,5)6/q2*+3;-6 |
InChI-Schlüssel |
WNZJIYLDCAPFOW-UHFFFAOYSA-N |
Kanonische SMILES |
[O-][Si]([O-])([O-])O[Si]([O-])([O-])[O-].[Ce+3].[Ce+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





